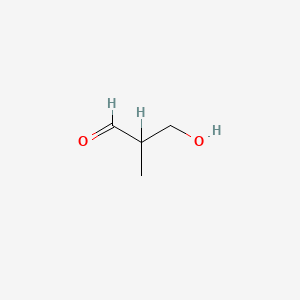

3-hydroxy-2-methylpropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(2-5)3-6/h2,4,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMCAHGCWBGWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959331 | |

| Record name | 3-Hydroxy-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38433-80-6 | |

| Record name | Propanal, 3-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038433806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-hydroxy-2-methylpropanal from Propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-2-methylpropanal, the aldol (B89426) addition product of propanal. The core of this process is the self-aldol condensation of propanal, a fundamental carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, explores various catalytic systems, and presents a detailed experimental protocol for the synthesis and purification of the target compound. Quantitative data from cited experiments are summarized, and key processes are visualized through logical diagrams to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

This compound, also known as propanal aldol, is a bifunctional molecule containing both a hydroxyl and an aldehyde group. This structure makes it a valuable intermediate in organic synthesis, serving as a precursor for various fine chemicals and pharmaceutical building blocks. The primary route to this compound is the self-aldol condensation of propanal, where two molecules of propanal react in the presence of a catalyst to form the desired β-hydroxy aldehyde.[1]

This guide focuses on the synthesis of this compound, with particular attention to reaction conditions that favor the formation of the aldol addition product over the subsequent α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557), which is formed upon dehydration.[2][3]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from propanal proceeds via a base-catalyzed aldol addition mechanism. The process can be broken down into three key steps:

-

Enolate Formation: A base, such as a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a molecule of propanal to form a resonance-stabilized enolate ion.[4]

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of a second propanal molecule, forming a new carbon-carbon bond and an alkoxide intermediate.[4]

-

Protonation: The alkoxide intermediate is protonated by a water molecule (or other protic solvent) to yield the final product, this compound, and regenerates the basic catalyst.[1]

A potential side reaction is the dehydration of the aldol product, which is often favored by heat, to form 2-methyl-2-pentenal.[5]

Catalytic Systems

Various catalysts can be employed for the self-aldol condensation of propanal. The choice of catalyst can significantly influence the reaction rate, yield, and selectivity towards the desired aldol product.

| Catalyst Type | Specific Examples | Key Characteristics |

| Homogeneous Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃) | Readily available and effective. The reaction is often fast and exothermic. Controlling the reaction temperature is crucial to prevent dehydration. |

| Heterogeneous Base | Anion-Exchange Resins, Activated Hydrotalcite | Offer advantages in terms of catalyst separation and reusability. Can provide good conversion and selectivity.[6][7] |

| Acid Catalysts | Mineral Acids, Lewis Acids | Can also catalyze the aldol reaction, but often promote dehydration more readily than base catalysts. |

Experimental Protocols

The following protocols are based on established methodologies for the aldol condensation of propanal.[2][3]

Synthesis of this compound using Sodium Hydroxide

This protocol is adapted from procedures where propanal undergoes self-condensation in the presence of a dilute sodium hydroxide solution.[3]

Materials:

-

Propanal

-

2 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add propanal.

-

While stirring vigorously at room temperature, slowly add a 2 M NaOH solution. The reaction is exothermic, and the temperature of the mixture will rise.[3]

-

Continue stirring until the reaction mixture cools back to room temperature. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by fractional distillation under reduced pressure.[2] It is important to avoid high temperatures during distillation to prevent dehydration.[2]

Quantitative Data

The yield and selectivity of the aldol condensation are highly dependent on the reaction conditions. The following table summarizes available data, primarily focusing on the dehydrated product due to the common progression of the reaction.

| Catalyst | Temperature (°C) | Propanal Conversion (%) | Selectivity to 2-methyl-2-pentenal (%) | Reference |

| Strong Anion-Exchange Resin | 35 | 97 | 95 | [6] |

| Activated Hydrotalcite (Mg/Al = 3.5) | 100 | 97 | 99 | [7] |

| Sodium Hydroxide (stoichiometric) | Not specified | 99 | 86 | [6] |

Note: Data for the selective synthesis and isolated yield of this compound are not extensively reported in the surveyed literature, as the focus is often on the dehydrated condensation product.

Conclusion

The synthesis of this compound from propanal via a self-aldol condensation is a well-established reaction. The key to obtaining the desired aldol addition product lies in carefully controlling the reaction conditions, particularly temperature, to prevent subsequent dehydration. Base catalysis, using either homogeneous or heterogeneous systems, is the most common approach. While detailed protocols for isolating the pure aldol are not as prevalent as those for the condensation product, the principles of low-temperature reaction and purification by vacuum distillation are crucial for success. This guide provides a foundational understanding and a practical starting point for researchers aiming to synthesize and utilize this versatile chemical intermediate.

References

- 1. youtube.com [youtube.com]

- 2. 3-Hydroxy-2-methylpentanal – Wikipedia [de.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. brainly.com [brainly.com]

- 5. Propanal with dilute naoh | Filo [askfilo.com]

- 6. Catalytic Cascade for Biomass Valorisation: Coupled Hydrogen Transfer Initiated Dehydration and Self-Aldol Condensation for the Synthesis of 2-methyl-pent-2-enal from 1,3-propanediol [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Biological Activity of 3-Hydroxy-2-methylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylpropanal is a small, bifunctional organic molecule containing both a hydroxyl and an aldehyde group. While primarily recognized as a valuable intermediate in chemical synthesis, its biological activities are not extensively documented in publicly available literature. This technical guide aims to provide a comprehensive overview of the known and potential biological activities of this compound, drawing upon data from structurally related compounds and general principles of aldehyde toxicology and metabolism. This document will cover potential metabolic pathways, toxicological considerations, and hypothetical experimental protocols for its biological characterization, serving as a resource for researchers and professionals in drug development and life sciences.

Introduction

This compound (CAS RN: 38433-80-6), also known as 2-methyl-3-hydroxypropanal, is a chiral aldehyde with the molecular formula C4H8O2. Its structure suggests potential for a range of chemical reactions and biological interactions. The presence of a reactive aldehyde group, a primary alcohol, and a chiral center makes it an intriguing molecule for further investigation. This guide will synthesize the limited available information and provide a framework for future research into its biological significance.

Potential Biological Activities and Toxicological Profile

Direct experimental data on the biological activity of this compound is scarce. However, based on the known reactivity of aldehydes and data from similar molecules, several potential biological effects can be inferred.

General Aldehyde Reactivity and Toxicity

Aldehydes are known for their high reactivity, particularly towards nucleophiles such as the amino and sulfhydryl groups of proteins and the amino groups of DNA bases. This reactivity is the basis for their biological effects, which can include cytotoxicity and genotoxicity. Short-chain aldehydes, in particular, are of interest due to their potential for endogenous formation and environmental exposure.

The toxic effects of aldehydes can be mediated through several mechanisms:

-

Protein Modification: Aldehydes can form Schiff bases and other adducts with proteins, leading to enzyme inactivation, disruption of cellular structures, and induction of immune responses.

-

DNA Damage: Reaction with DNA can lead to the formation of DNA-protein crosslinks and DNA adducts, which can be mutagenic and carcinogenic. Formaldehyde (B43269), a simple aldehyde, is known to induce N-hydroxymethyl mono-adducts on guanine, adenine, and cytosine, as well as N-methylene crosslinks between adjacent purines in DNA.

-

Oxidative Stress: The metabolism of aldehydes can generate reactive oxygen species (ROS), leading to oxidative stress, which is an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects. This can result in damage to lipids, proteins, and DNA.

Inferred Toxicological Profile of this compound

-

3-Hydroxypropanal (B37111): The Safety Data Sheet (SDS) for the closely related 3-hydroxypropanal indicates that it is classified as acutely toxic (oral) and is a skin and eye irritant.

-

3-Hydroxy-2,2-dimethylpropanal: This dimethylated analog is reported to be a neurotoxin and an eye irritant.

Based on this information, it is prudent to handle this compound with appropriate safety precautions, assuming it may exhibit similar irritant and toxic properties. The general genotoxicity of aliphatic aldehydes also suggests that this potential should be considered.

Table 1: Summary of Inferred Toxicological Data for this compound and Related Compounds

| Compound | CAS RN | LD50 (Oral, Rat) | Primary Hazards | Genotoxicity Potential |

| This compound | 38433-80-6 | Data not available | Likely irritant, potential for acute toxicity | Inferred from aldehyde class |

| 3-Hydroxypropanal | 2134-29-4 | Data not available | Acute toxicity (oral), skin/eye irritant | Inferred from aldehyde class |

| 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | Data not available | Neurotoxin, eye irritant | Inferred from aldehyde class |

Note: The toxicological profile for this compound is largely inferred due to a lack of direct experimental data.

Metabolism and Metabolic Pathways

The metabolism of this compound in biological systems has not been specifically elucidated. However, it is expected to follow the general metabolic pathways of other short-chain, branched aldehydes. These pathways primarily involve oxidation and reduction reactions catalyzed by ubiquitous enzymes.

Expected Metabolic Conversion

The primary metabolic route for aldehydes involves oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). Alternatively, the aldehyde can be reduced to the corresponding alcohol by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).

In the case of this compound, the expected metabolic products would be:

-

Oxidation: 3-hydroxy-2-methylpropanoic acid.

-

Reduction: 2-methyl-1,3-propanediol.

The balance between these two pathways would depend on the specific enzymes present in the tissue, the availability of cofactors (NAD+ for oxidation, NADH/NADPH for reduction), and the substrate specificity of the enzymes.

Role in Branched-Chain Amino Acid Catabolism

Branched-chain aldehydes, such as 2-methylpropanal, are intermediates in the catabolism of branched-chain amino acids (BCAAs) like valine.[1][2] While this compound is not a direct intermediate in the primary BCAA degradation pathway, its structural similarity suggests potential interactions with the enzymes involved. It is conceivable that it could act as a substrate or inhibitor for enzymes such as branched-chain α-keto acid dehydrogenase or subsequent metabolic enzymes.[3]

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, this section provides detailed hypothetical protocols for its investigation. These protocols are based on standard methodologies for characterizing the biological effects of small molecules.

In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of this compound on a human cell line using the MTT assay.

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

-

Human cell line (e.g., HepG2, a human liver cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (DMSO) should also be included.

-

Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzymatic Synthesis of this compound

This protocol is adapted from a method for the enzymatic synthesis of 3-hydroxypropanal and can be used to produce this compound for biological testing.

Objective: To synthesize this compound from propanal and formaldehyde using an aldolase (B8822740).

Materials:

-

Deoxyribose-5-phosphate aldolase (DERA)

-

Propanal

-

Formaldehyde

-

Potassium phosphate (B84403) buffer

-

Reaction vessel

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), propanal, and formaldehyde.

-

Enzyme Addition: Add DERA enzyme to the reaction mixture to initiate the aldol (B89426) condensation.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at different time points and analyzing them by HPLC or GC-MS.

-

Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography.

Caption: Hypothetical workflow for biological characterization.

Signaling Pathways

There is no direct evidence linking this compound to the modulation of any specific signaling pathways. However, as a potential inducer of oxidative stress, it could indirectly affect various pathways that are sensitive to the cellular redox state.

Potential for Oxidative Stress Induction

Aldehydes can induce oxidative stress by depleting cellular antioxidants, such as glutathione, and by generating ROS during their metabolism. This can lead to the activation of stress-responsive signaling pathways.

A plausible, though unconfirmed, signaling cascade initiated by this compound-induced oxidative stress could involve the activation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Caption: Hypothetical Nrf2 activation by oxidative stress.

Conclusion and Future Directions

This compound is a molecule with potential for interesting biological activities, yet it remains largely unexplored. This guide has synthesized the available information on related compounds to provide a predictive overview of its potential metabolism and toxicology. The provided experimental protocols and workflow diagrams offer a roadmap for future research to elucidate the specific biological effects of this compound.

Key areas for future investigation include:

-

Quantitative Toxicity Studies: Determination of LD50 and IC50 values in relevant models.

-

Genotoxicity Assessment: Direct evaluation of mutagenic and clastogenic potential.

-

Metabolic Profiling: Identification of the primary metabolites and the enzymes involved.

-

Mechanism of Action Studies: Investigation of its effects on specific cellular targets and signaling pathways.

A thorough understanding of the biological activity of this compound will be crucial for assessing its safety and for exploring its potential applications in the pharmaceutical and other life science industries.

References

- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 3. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties of 3-hydroxy-2-methylpropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-methylpropanal, a bifunctional organic molecule, possesses both a hydroxyl and an aldehyde functional group. This structure imparts a versatile reactivity, making it an interesting building block in organic synthesis. Its ability to undergo reactions typical of both alcohols and aldehydes allows for its potential use in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and a summary of its chemical reactivity and safety considerations.

Chemical and Physical Properties

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 38433-80-6[1] |

| Molecular Formula | C₄H₈O₂[1][2] |

| Canonical SMILES | CC(CO)C=O |

| InChI Key | JTMCAHGCWBGWRV-UHFFFAOYSA-N |

| Synonyms | 2-methyl-3-hydroxypropanal, β-hydroxyisobutyraldehyde |

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 88.11 g/mol | PubChem |

| Exact Mass | 88.052429494 Da | PubChem |

| XLogP3 | -0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Complexity | 42.8 | PubChem |

Note: The properties listed above are computationally derived and may differ from experimental values.

Synthesis and Purification

A common and plausible method for the synthesis of this compound is the base-catalyzed crossed aldol (B89426) condensation between propionaldehyde (B47417) and formaldehyde (B43269).

Representative Experimental Protocol: Aldol Condensation

Disclaimer: The following is a representative protocol based on general principles of organic chemistry and has not been sourced from a specific publication.

Objective: To synthesize this compound via a crossed aldol condensation reaction.

Materials:

-

Propionaldehyde

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath to maintain a temperature of 0-5°C.

-

Initial Charge: The flask is charged with a dilute aqueous solution of sodium hydroxide.

-

Aldehyde Addition: Propionaldehyde is slowly added to the stirred alkaline solution from the dropping funnel, ensuring the temperature does not exceed 5°C.

-

Formaldehyde Addition: Following the addition of propionaldehyde, an aqueous solution of formaldehyde is added dropwise, maintaining the same temperature range.

-

Reaction: The mixture is stirred vigorously in the ice bath for several hours, followed by stirring at room temperature overnight to ensure the reaction goes to completion.

-

Workup: The reaction mixture is cooled in an ice bath and neutralized with dilute hydrochloric acid. The resulting solution is extracted multiple times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The presence of both a primary alcohol and an aldehyde group allows this compound to exhibit a range of chemical behaviors.

-

Aldehyde Group Reactions: The aldehyde is susceptible to both oxidation to a carboxylic acid and reduction to a primary alcohol (forming 2-methyl-1,3-propanediol). It can also undergo nucleophilic addition reactions at the carbonyl carbon.

-

Alcohol Group Reactions: The primary hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid. It can also undergo esterification or etherification reactions.

-

Intramolecular Reactions: Under certain conditions, intramolecular cyclization to form a hemiacetal is possible.

Visualization of Chemical Reactivity

Caption: Reactivity map of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expected signals would include a doublet for the aldehydic proton (CHO), a multiplet for the methine proton (CH), a doublet for the methyl protons (CH₃), and signals corresponding to the methylene (B1212753) (CH₂) and hydroxyl (OH) protons.

-

¹³C NMR: Four distinct signals are expected, corresponding to the carbonyl carbon, the methine carbon, the methylene carbon, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), and a strong C=O stretch of the aldehyde (~1725 cm⁻¹).

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. Aldehydes, in general, are reactive molecules that can interact with biological macromolecules, but specific studies on this compound are lacking.[3][4]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The handling precautions should be based on the general hazards associated with aliphatic aldehydes and alcohols.[5][6]

-

General Hazards: Lower molecular weight aldehydes can be flammable and toxic.[6] They may cause irritation to the skin, eyes, and respiratory tract.[7][8]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is recommended. Work should be conducted in a well-ventilated area or a fume hood.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep container tightly closed.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[7][9]

This guide provides a summary of the known and predicted properties of this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H8O2 | CID 11029762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aldehydes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Unveiling 3-Hydroxy-2-methylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylpropanal, a bifunctional molecule featuring both a hydroxyl and an aldehyde group, represents a key building block in organic synthesis and a metabolite in various biological pathways. Its structure allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and core characteristics of this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and a discussion of its role in metabolic pathways.

Discovery and Isolation

Pinpointing the exact moment of the first discovery and isolation of this compound is challenging due to the historical context of its likely synthesis. The compound is a product of a mixed aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction extensively studied since the 19th century. The foundational work on the aldol reaction by chemists such as Charles-Adolphe Wurtz in the 1870s laid the groundwork for the synthesis of a vast array of β-hydroxy carbonyl compounds. It is highly probable that this compound was first synthesized during this period of extensive exploration into the scope and mechanism of the aldol reaction, though a specific publication heralding its initial isolation remains obscure.

Early syntheses of β-hydroxy aldehydes were often achieved through the base-catalyzed reaction of two different aldehydes. In the case of this compound, this would involve the reaction of formaldehyde (B43269) and propanal. While not explicitly documented as the "discovery," this method represents the most direct and classical approach to its formation.

Modern isolation and purification techniques for this compound typically involve column chromatography on silica (B1680970) gel, followed by distillation under reduced pressure to obtain the pure compound. Its stability can be a concern, as it may be prone to dehydration or polymerization, necessitating careful handling and storage at low temperatures.

While its synthesis is well-established, the natural occurrence of this compound has not been extensively reported in the scientific literature. However, branched-chain aldehydes are known to be formed in various food products through both enzymatic and non-enzymatic pathways.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C4H8O2 | [2][3] |

| Molecular Weight | 88.11 g/mol | [2][3] |

| CAS Number | 38433-80-6 | [2][3][4] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not precisely determined, likely decomposes | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water and common organic solvents | |

| pKa | Not available |

Experimental Protocols

The following section provides a detailed experimental protocol for a modern and reliable synthesis of this compound via a mixed aldol reaction.

Synthesis of this compound via Mixed Aldol Reaction

This procedure is adapted from established methodologies for mixed aldol reactions.

Materials:

-

Propanal (freshly distilled)

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a solution of sodium hydroxide (e.g., 0.1 M in water). The flask is cooled in an ice-water bath to 0-5 °C.

-

Addition of Aldehydes: A mixture of propanal (1.0 equivalent) and formaldehyde (1.2 equivalents) is prepared and added dropwise to the cooled sodium hydroxide solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., 1 M HCl) to a pH of ~7. The aqueous layer is then extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: The yield of this reaction can vary depending on the precise conditions but is typically in the range of 40-60%.

Metabolic Pathways

This compound is a branched-chain aldehyde, and its metabolism is expected to follow the general pathways for such compounds. Branched-chain aldehydes are typically formed from the catabolism of branched-chain amino acids.[1] The aldehyde can then be either oxidized to a carboxylic acid or reduced to an alcohol.

The diagram below illustrates a potential metabolic fate of this compound.

References

A Technical Guide to the Enzymatic Synthesis of 3-Hydroxy-2-methylpropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 3-hydroxy-2-methylpropanal, a valuable chiral building block in the pharmaceutical industry. The focus is on a biocatalytic approach utilizing 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), highlighting its substrate promiscuity and potential for stereoselective synthesis. This document offers detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow.

Introduction

This compound is a chiral aldehyde containing two stereocenters, making it a crucial precursor for the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Traditional chemical synthesis of such molecules often involves multiple steps, harsh reaction conditions, and the formation of racemic mixtures, necessitating challenging and costly chiral resolution processes. Biocatalysis, through the use of enzymes, offers a green and efficient alternative, enabling highly stereoselective synthesis under mild conditions.

This guide focuses on the application of 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) for the synthesis of this compound. DERA, a class I aldolase, naturally catalyzes the reversible aldol (B89426) addition of acetaldehyde (B116499) to D-glyceraldehyde-3-phosphate. However, its remarkable substrate promiscuity allows it to accept other aldehydes as both donor and acceptor substrates, opening avenues for the synthesis of a wide range of valuable chiral compounds.[1]

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound can be achieved through a DERA-catalyzed crossed aldol addition of propanal (the donor) to formaldehyde (B43269) (the acceptor).

Key Enzyme: 2-Deoxyribose-5-phosphate Aldolase (DERA)

DERA's ability to accept propanal as a nucleophile (donor) is central to this synthetic route.[1] While the natural reaction involves acetaldehyde, studies have shown that other small aldehydes can also serve as substrates, albeit sometimes with reduced reaction rates.[1] The stereochemical outcome of DERA-catalyzed reactions is a key advantage, typically yielding the (S)-configuration at the newly formed stereocenter of the acceptor aldehyde. However, the stereoselectivity can be influenced by the specific DERA enzyme used and can be further engineered through site-directed mutagenesis.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the enzymatic synthesis of this compound, adapted from established protocols for DERA-catalyzed reactions.

Enzyme Expression and Purification

A common source for DERA is from the thermophilic bacterium Thermotoga maritima (DERATma), which offers good stability.

Protocol:

-

Gene Cloning and Expression Vector: The gene encoding DERATma is cloned into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminally His-tagged protein for simplified purification.

-

Host Strain: Escherichia coli BL21(DE3) is a commonly used host strain for protein expression.

-

Culture Conditions:

-

Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)) at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

-

Continue incubation at a lower temperature (e.g., 18°C) for 16-18 hours to enhance the yield of soluble protein.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 12000 x g for 30 minutes at 4°C).

-

Purify the His-tagged DERA from the supernatant using a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).

-

Elute the purified DERA with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).

-

Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C.

-

Enzymatic Synthesis of this compound

Reaction Conditions:

-

Reaction Buffer: 100 mM phosphate (B84403) buffer (pH 7.0)

-

Substrates:

-

Formaldehyde (Acceptor): 10-50 mM

-

Propanal (Donor): 20-100 mM (a molar excess of the donor is often used)

-

-

Enzyme Concentration: 1-5 mg/mL of purified DERA

-

Temperature: 30-40°C

-

Reaction Time: 1-24 hours

-

Agitation: Gentle shaking (e.g., 150 rpm)

Protocol:

-

Prepare the reaction mixture by adding the buffer, substrates, and purified enzyme to a reaction vessel.

-

Incubate the reaction at the desired temperature with shaking.

-

Monitor the reaction progress by taking samples at regular intervals.

-

Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) or by protein precipitation with an acid (e.g., trichloroacetic acid).

Product Analysis

Quantitative Analysis (Yield and Conversion):

-

High-Performance Liquid Chromatography (HPLC): The concentration of the product, this compound, and the remaining substrates can be quantified using HPLC.

-

A C18 column is typically used.

-

The mobile phase can be a gradient of water and acetonitrile.

-

Detection is performed using a UV detector at a suitable wavelength (e.g., 210 nm).

-

A standard curve of the purified product is required for accurate quantification.

-

Stereochemical Analysis (Enantiomeric Excess):

-

Chiral Gas Chromatography (GC) or Chiral HPLC: The enantiomeric excess (ee) of the product can be determined using chiral chromatography.

-

The aldehyde product may need to be derivatized to a more stable compound (e.g., the corresponding alcohol by reduction with NaBH4) prior to analysis.

-

A chiral column (e.g., a cyclodextrin-based column for GC) is used to separate the enantiomers.

-

The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.

-

Quantitative Data Summary

While specific data for the DERA-catalyzed synthesis of this compound is limited in publicly available literature, data from analogous reactions can provide an expected range of outcomes. The following table summarizes typical results for DERA-catalyzed aldol additions.

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| DERATma | Acetaldehyde | Formaldehyde | 3-Hydroxypropanal | ~28 | ~28 (7 mM from 25 mM total substrates) | Not Reported | [2] |

| Engineered DERA | Acetaldehyde | Chloroacetaldehyde | (3R,5S)-6-chloro-2,4,6-trideoxyhexose | High | High | >99 (for the di-addition product) | [1] |

Note: The conversion and yield are highly dependent on the specific reaction conditions, including substrate concentrations, enzyme loading, and reaction time.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of this compound.

Conclusion and Future Outlook

The enzymatic synthesis of this compound using DERA presents a promising and sustainable alternative to traditional chemical methods. The high stereoselectivity of DERA is a significant advantage for applications in drug development where enantiopurity is critical. While the wild-type enzyme demonstrates the feasibility of this reaction, future research should focus on:

-

Enzyme Engineering: Site-directed mutagenesis and directed evolution of DERA can be employed to enhance its activity towards propanal as a donor substrate and to fine-tune its stereoselectivity to produce either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.

-

Process Optimization: Systematic optimization of reaction parameters, including substrate feeding strategies to mitigate potential substrate inhibition, will be crucial for developing a robust and scalable manufacturing process.

-

Cascade Reactions: Integrating the DERA-catalyzed step into multi-enzyme cascade reactions could enable the direct conversion of simple feedstocks into more complex and valuable chiral molecules in a one-pot setup.

This technical guide provides a solid foundation for researchers and drug development professionals to explore and develop the enzymatic synthesis of this compound. The detailed protocols and workflow diagrams offer a practical starting point for laboratory-scale synthesis and further process development.

References

The Elusive Natural Presence of 3-Hydroxy-2-methylpropanal: A Review of Current Scientific Evidence

For researchers, scientists, and drug development professionals, a comprehensive review of existing scientific literature and metabolic databases reveals a notable absence of evidence for the natural occurrence of 3-hydroxy-2-methylpropanal. Despite extensive searches for this specific C4 hydroxy aldehyde in a variety of biological and environmental contexts, no definitive identification in natural sources has been documented. This technical guide summarizes the current state of knowledge, highlighting the lack of data on its natural biosynthesis, quantitative presence, and involvement in signaling pathways.

Quantitative Data: An Absence of Evidence

A thorough examination of scientific literature and chemical databases yields no quantitative data on the concentration or presence of this compound in any natural source. Studies focused on the analysis of volatile organic compounds (VOCs) in plants, microorganisms, and food products do not list this compound among the identified metabolites.[1][2][3][4] Similarly, major metabolic databases such as the Human Metabolome Database (HMDB) and the FooDB do not contain entries for this compound as a naturally occurring metabolite.[5][6]

This lack of data prevents the creation of a table summarizing its natural occurrence, as no such occurrences have been scientifically validated.

Putative Biosynthesis and Related Compounds

While there is no direct evidence for the biosynthesis of this compound, related metabolic pathways offer a theoretical context. The biosynthesis of short-chain and branched-chain aldehydes is a known process in various organisms, often as intermediates in amino acid catabolism or carbohydrate metabolism.[7] For instance, 2-methylpropanal is a known metabolite in Saccharomyces cerevisiae and has been detected in various foods.[5][6][8]

The enzymatic synthesis of a related compound, 3-hydroxypropanal, has been demonstrated in vitro using enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) for industrial applications, but this does not represent a known natural pathway in organisms.[9] It is conceivable that an aldol (B89426) condensation reaction involving acetaldehyde (B116499) and propionaldehyde (B47417) could theoretically produce this compound. However, no enzyme or metabolic pathway has been identified to catalyze this specific reaction in a biological system.

The following diagram illustrates a hypothetical, non-validated biosynthetic pathway based on known biochemical reactions. It is crucial to emphasize that this is a theoretical construct and does not represent a known natural process.

Experimental Protocols: A Methodological Void

Consistent with the lack of detection, there are no established and validated experimental protocols for the extraction, detection, and quantification of this compound from natural matrices. While general methods for the analysis of aldehydes in food and environmental samples exist, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), they have not been specifically applied to or optimized for the detection of this compound in a natural context.[2][10][11][12]

Conclusion

References

- 1. Frontiers | Research on Volatile Organic Compounds From Bacillus subtilis CF-3: Biocontrol Effects on Fruit Fungal Pathogens and Dynamic Changes During Fermentation [frontiersin.org]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Human Metabolome Database: Showing metabocard for 2-Methylpropanal (HMDB0031243) [hmdb.ca]

- 6. Showing Compound 2-Methylpropanal (FDB003271) - FooDB [foodb.ca]

- 7. Microbial volatile compounds in health and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-methylpropanal | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Characteristics of 3-hydroxy-2-methylpropanal

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation

The following table summarizes the key physical and chemical identifiers for 3-hydroxy-2-methylpropanal. This data is primarily derived from computational models and established chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 38433-80-6 | [1] |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1][2] |

| Exact Mass | 88.052429494 Da | [1][3] |

| XLogP3-AA (LogP) | -0.5 | [1][2][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [1][2] |

| Complexity | 42.8 | [1][2][3] |

Experimental Protocols for Physical Characterization

The following sections detail the standard methodologies that would be employed to experimentally determine the primary physical properties of this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] For small quantities of a substance like this compound, the capillary method is highly efficient.[5][6]

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into a fusion tube or a small test tube.[7][8]

-

Capillary Insertion: A glass capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.[7][8]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This entire setup is then immersed in a heating bath, commonly a Thiele tube filled with mineral oil or an aluminum block heater.[5][7]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating rate should be controlled to be slow and steady.[4]

-

Boiling Point Identification: The temperature is increased until a rapid and continuous stream of bubbles emerges from the capillary tip.[4][5] The heat source is then removed.

-

Data Recording: As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded the instant the liquid begins to be drawn back into the capillary tube.[4] This signifies that the external pressure is equal to the vapor pressure of the substance.[6]

Should this compound be a solid at room temperature or be purified via crystallization, its melting point would be a critical indicator of purity.[9] Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C).[10][11]

Methodology:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered.[12] The open end of a glass capillary tube is pressed into the powder.

-

Packing the Sample: The sample is compacted into the sealed bottom of the capillary tube by tapping or by dropping it through a long glass tube.[9][13] A packed column of 1-2 cm is sufficient.[12]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Fisher-Johns) or attached to a thermometer and inserted into a Thiele tube.[10][11]

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point, followed by a slower, more careful determination (e.g., 2°C/min).[10]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset point) to the temperature at which the entire sample becomes a clear liquid (clear point).[12][13]

Density, the mass per unit volume, is a fundamental physical property.[14] For a liquid like this compound, it can be accurately determined using a volumetric flask or pycnometer.

Methodology:

-

Mass of Empty Vessel: An empty, clean, and dry volumetric flask or pycnometer is weighed on an analytical balance to determine its mass (m₁).[14]

-

Mass of Vessel with Sample: The vessel is filled precisely to its calibrated volume mark with this compound. Care is taken to avoid air bubbles. The filled vessel is then reweighed to get the total mass (m₂).

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty vessel from the total mass (m_liquid = m₂ - m₁).

-

Density Calculation: The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = (m₂ - m₁) / V[14] The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[14]

The solubility profile provides insight into the polarity of the molecule. Given the presence of both a hydroxyl and an aldehyde group, this compound is expected to be a polar compound.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is selected. Standard solvents include water, 5% aqueous NaOH, 5% aqueous HCl, and a nonpolar organic solvent like hexane (B92381) or toluene.

-

Qualitative Test: A small, measured amount of this compound (e.g., 25 mg of solid or 1 drop of liquid) is added to a test tube containing approximately 0.5 mL of the test solvent.[15]

-

Observation: The mixture is agitated or stirred. Solubility is determined by visual inspection. If the substance dissolves completely, it is recorded as "soluble." If it remains as a separate phase or forms a cloudy suspension, it is "insoluble."[15]

-

Interpretation:

-

Solubility in Water: Indicates a small, polar organic compound.[15] The presence of the hydroxyl group would facilitate hydrogen bonding with water.

-

Solubility in 5% NaOH: Suggests an acidic functional group.

-

Solubility in 5% HCl: Suggests a basic functional group (e.g., an amine).

-

Solubility in Hexane: Indicates a nonpolar character.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the key physical properties of an organic compound like this compound.

Caption: Workflow for the experimental determination of physical properties.

References

- 1. This compound | C4H8O2 | CID 11029762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-3-hydroxy-2-methylpropanal | C4H8O2 | CID 12367601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. byjus.com [byjus.com]

- 13. thinksrs.com [thinksrs.com]

- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

Spectroscopic Profile of 3-hydroxy-2-methylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-hydroxy-2-methylpropanal (CAS RN: 38433-80-6), a versatile bifunctional molecule relevant in various chemical syntheses.[1][2][3] Due to the limited availability of published experimental spectra for this specific compound, this guide presents representative data based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure and Properties

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₄H₈O₂[2]

-

Molecular Weight: 88.11 g/mol [4]

-

Structure:

Representative Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. These values are estimated based on the analysis of similar functional groups and molecular structures.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | d | 1H | -CHO |

| ~3.7 | m | 2H | -CH₂OH |

| ~2.6 | m | 1H | -CH(CH₃)- |

| ~2.5 (broad) | s | 1H | -OH |

| ~1.1 | d | 3H | -CH₃ |

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~204 | C=O | -CHO |

| ~65 | CH₂ | -CH₂OH |

| ~50 | CH | -CH(CH₃)- |

| ~12 | CH₃ | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Representative FT-IR Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| 2975 - 2850 | Medium-Strong | C-H stretch (sp³) | Alkyl |

| 2850 & 2750 | Weak-Medium | C-H stretch | Aldehyde |

| 1740 - 1720 | Strong, Sharp | C=O stretch | Aldehyde |

| 1465 | Medium | C-H bend (CH₂) | Alkyl |

| 1375 | Medium | C-H bend (CH₃) | Alkyl |

| 1300 - 1000 | Strong | C-O stretch | Alcohol |

Mass Spectrometry (MS)

Table 4: Representative Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 88 | Low | [M]⁺ |

| 87 | Moderate | [M-H]⁺ |

| 70 | Moderate | [M-H₂O]⁺ |

| 57 | High | [M-CH₂OH]⁺ |

| 43 | High (Base Peak) | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 29 | High | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

-

Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

Employ a 45° pulse angle with a relaxation delay of 2-5 seconds.

-

Co-add 1024 or more scans to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the neat liquid can be analyzed. Place a single drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use an FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the sample assembly in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Utilize a GC-MS system consisting of a gas chromatograph with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) interfaced with a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 20 to 200.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation. The fragmentation of alcohols often involves the cleavage of the C-C bond adjacent to the oxygen, and aldehydes can show characteristic losses.[8][9]

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a small organic molecule like this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | CAS#:38433-80-6 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. (2S)-2-Methyl-3-hydroxypropanal | C4H8O2 | CID 11446292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. low/high resolution 1H proton nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyraldehyde 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Stability of 3-Hydroxy-2-methylpropanal in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability of 3-hydroxy-2-methylpropanal in aqueous solutions. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from analogous simple and hydroxy aldehydes to predict its degradation pathways and kinetics. Key degradation routes for aldehydes in aqueous media, including oxidation, aldol (B89426) condensation, and the Cannizzaro reaction, are discussed in detail. Furthermore, this document outlines experimental protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential degradation products. This guide is intended to serve as a valuable resource for researchers and drug development professionals in designing stability studies and formulating aqueous-based preparations containing this compound.

Introduction

This compound, a bifunctional molecule containing both a hydroxyl and an aldehyde group, presents unique challenges in terms of its stability in aqueous environments. The reactivity of the aldehyde functional group, in particular, makes it susceptible to a variety of degradation pathways that can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is critical for the development of stable aqueous formulations for pharmaceutical and other applications. This guide will explore the theoretical and practical aspects of the stability of this compound in aqueous solutions.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of aldehydes, several degradation pathways can be anticipated in an aqueous environment.

Oxidation

Aldehydes are readily oxidized to carboxylic acids.[1][2] The presence of a primary alcohol in the structure of this compound also introduces a potential site for oxidation. The oxidation of the aldehyde group would lead to the formation of 3-hydroxy-2-methylpropanoic acid. This reaction can be catalyzed by dissolved oxygen, metal ions, or exposure to light.

Aldol Condensation

Aldehydes possessing α-hydrogens are prone to aldol condensation, a reaction that can occur under both acidic and basic conditions.[3][4] this compound has one α-hydrogen, making it susceptible to this reaction. The aldol addition product would be a dimer, which could subsequently dehydrate to form an α,β-unsaturated aldehyde. The rate of aldol condensation is significantly influenced by pH.[5]

Cannizzaro Reaction

In the absence of α-hydrogens, aldehydes can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[6][7][8] While this compound does have an α-hydrogen, the Cannizzaro reaction can sometimes occur in related structures under specific conditions, particularly at high pH. In this case, the products would be 2-methyl-1,3-propanediol (B1210203) and the salt of 3-hydroxy-2-methylpropanoic acid.

A visual representation of these potential degradation pathways is provided below.

Quantitative Data Summary

Currently, there is a lack of published quantitative kinetic data specifically for the degradation of this compound in aqueous solution. However, studies on similar small aldehydes provide an indication of the expected behavior. The rate of these degradation reactions is highly dependent on pH, temperature, and buffer composition. For a comprehensive analysis, it is imperative to conduct specific stability studies on this compound. The following table presents a template for organizing such data once it is generated.

| Degradation Pathway | Condition | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |

| Oxidation | pH 7, 25°C, Air | Data to be determined | Data to be determined | Data to be determined | (Hypothetical) |

| pH 7, 40°C, Air | Data to be determined | Data to be determined | (Hypothetical) | ||

| Aldol Condensation | pH 4, 25°C | Data to be determined | Data to be determined | Data to be determined | (Hypothetical) |

| pH 10, 25°C | Data to be determined | Data to be determined | (Hypothetical) | ||

| Hydrolysis (Acid) | 0.1 M HCl, 60°C | Data to be determined | Data to be determined | Data to be determined | (Hypothetical) |

| Hydrolysis (Base) | 0.1 M NaOH, 60°C | Data to be determined | Data to be determined | (Hypothetical) |

Experimental Protocols

To assess the stability of this compound in aqueous solution, a forced degradation study is recommended, followed by the development and validation of a stability-indicating analytical method, typically HPLC.[9][10][11][12]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

High-purity water

-

pH meter, validated

-

Constant temperature bath/oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis. Repeat with 1 M HCl if no degradation is observed.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Store at 60°C for specified time periods. At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. Repeat with 1 M NaOH if necessary.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for a specified period, protected from light. At each time point, withdraw a sample and dilute for analysis.

-

Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark. Analyze samples at specified time intervals.

-

Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions. Analyze samples at specified time intervals.

-

Control Sample: A sample of the stock solution stored at refrigerated conditions (2-8°C) in the dark should be used as a control.

Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.[13][14][15]

Instrumentation:

-

HPLC system with a UV detector (or PDA detector) and a mass spectrometer (MS) for peak identification.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Initial Chromatographic Conditions (to be optimized):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Aldehydes typically have a weak UV absorbance at around 210 nm. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection at a higher wavelength (e.g., 360 nm).

Method Development and Validation:

-

Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other. Peak purity analysis should be performed using a PDA detector.

-

Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the method.

-

Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Conclusion

The stability of this compound in aqueous solution is a critical parameter for its successful application in pharmaceutical and other formulations. While direct stability data for this molecule is scarce, an understanding of the fundamental degradation pathways of aldehydes provides a strong basis for predicting its stability profile. Oxidation, aldol condensation, and the Cannizzaro reaction are the most probable degradation routes. To ensure the quality, efficacy, and safety of any formulation containing this compound, it is essential to conduct thorough forced degradation studies and develop a validated stability-indicating analytical method. The protocols and theoretical framework presented in this guide offer a robust starting point for these investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidation of the 17-aldol (20 beta hydroxy-21-aldehyde) intermediate of corticosteroid metabolism to hydroxy acids by homogeneous human liver aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Temperature- and pH-Dependent Aqueous-Phase Kinetics of the Reactions " by Nahzaneen Sedehi, Hiromi Takano et al. [digital.sandiego.edu]

- 4. Aldol reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cannizzaro Reaction [organic-chemistry.org]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. biomedres.us [biomedres.us]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]

A Technical Guide to the Stereochemistry of 3-Hydroxy-2-methylpropanal for Researchers and Drug Development Professionals

Introduction

3-Hydroxy-2-methylpropanal is a chiral aldehyde that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. Its structure contains a single chiral center at the C2 position, giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The precise stereochemical control during the synthesis of molecules incorporating this moiety is often critical for their desired biological activity and to minimize off-target effects. This technical guide provides an in-depth overview of the stereochemistry of this compound, focusing on its enantioselective synthesis, chiroptical properties, and relevant experimental protocols.

Stereoisomers of this compound

This compound possesses one stereocenter at the carbon atom C2. Consequently, it exists as a pair of enantiomers:

-

(2R)-3-hydroxy-2-methylpropanal

-

(2S)-3-hydroxy-2-methylpropanal

Due to the inherent reactivity and potential for racemization of the aldehyde functional group, direct enantioselective synthesis and characterization of this compound can be challenging. A common and more stable precursor is its corresponding methyl ester, methyl 3-hydroxy-2-methylpropionate, widely known as the "Roche ester." The stereochemical integrity of the Roche ester is well-established, and it can be reliably converted to the desired aldehyde enantiomer.

Quantitative Data: Chiroptical Properties of Methyl 3-Hydroxy-2-methylpropionate Enantiomers

The following table summarizes the key quantitative data for the enantiomers of methyl 3-hydroxy-2-methylpropionate, the immediate precursor to the target aldehyde.

| Property | (R)-Enantiomer | (S)-Enantiomer |

| IUPAC Name | methyl (2R)-3-hydroxy-2-methylpropanoate | methyl (2S)-3-hydroxy-2-methylpropanoate |

| Synonyms | (R)-(-)-Roche ester, Methyl (R)-(-)-3-hydroxy-2-methylpropionate | (S)-(+)-Roche ester, Methyl (S)-(+)-3-hydroxy-2-methylpropionate |

| CAS Number | 72657-23-9 | 80657-57-4 |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol | 118.13 g/mol |